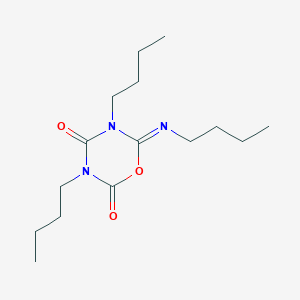![molecular formula C18H9ClN4OS B14191014 2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile CAS No. 918880-52-1](/img/structure/B14191014.png)
2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a chlorophenoxy group, a thiazolopyrimidine moiety, and a benzonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 2-chlorophenol with a suitable halogenating agent to form 2-chlorophenoxy.
Synthesis of Thiazolopyrimidine: The thiazolopyrimidine core can be synthesized through cyclization reactions involving appropriate thioamide and pyrimidine precursors.
Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the thiazolopyrimidine core under suitable conditions, such as using a base and a coupling agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Chlorophenoxy)benzonitrile: Lacks the thiazolopyrimidine moiety.
5-([1,3]Thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile: Lacks the chlorophenoxy group.
2-(2-Bromophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The unique combination of the chlorophenoxy, thiazolopyrimidine, and benzonitrile groups in 2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
918880-52-1 |
|---|---|
Fórmula molecular |
C18H9ClN4OS |
Peso molecular |
364.8 g/mol |
Nombre IUPAC |
2-(2-chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile |
InChI |
InChI=1S/C18H9ClN4OS/c19-13-3-1-2-4-16(13)24-15-6-5-11(7-12(15)8-20)17-23-14-9-21-10-22-18(14)25-17/h1-7,9-10H |
Clave InChI |
QCMRXGVBUSCBFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C3=NC4=CN=CN=C4S3)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile](/img/structure/B14190937.png)
![acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate](/img/structure/B14190945.png)


![3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne](/img/structure/B14190978.png)
![2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B14190984.png)
![5-[4-(Trifluoromethyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14190990.png)
![3-[(E)-{[4-(Benzoyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14191001.png)

![[1-Iodo-3-(2-iodo-2-phenylethenyl)oct-1-en-1-yl]benzene](/img/structure/B14191024.png)
![N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B14191033.png)

![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14191046.png)
